Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Overview
Description
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is an organic compound . It belongs to the class of carbamates, which are widely used in various industries like agrochemicals, pharmaceuticals, and polymers.
Synthesis Analysis
The synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate can be achieved through several methods. One such method involves the reductive cyclopropanation of N, Ndibenzyl-2-benzyloxyacetamide . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .Molecular Structure Analysis
The molecular formula of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is C10H20N2O2 . The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) .Chemical Reactions Analysis
Tert-butyl carbamate can undergo a palladium-catalyzed cross-coupling reaction with various aryl halides . This reaction is useful in the synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Application in Insecticide Analogues
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is utilized in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues were created through a series of steps involving cocyclization, with the derivatives showing different yields based on their specific structures. The significance of this research lies in the potential for developing new, possibly more effective insecticides, a crucial aspect in agricultural sciences and pest control. The structural aspects of these compounds were verified through X-ray crystal structure analyses, highlighting the rigorous approach to understanding their chemical properties (Brackmann et al., 2005).
Intermediate in Biologically Active Compounds
The compound has also been identified as a critical intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), used in medical research and drug development. This synthesis involves steps like acylation, nucleophilic substitution, and reduction, with the overall yield being optimized to 81%. The research signifies the compound's importance in the pharmaceutical industry, especially in the context of creating effective therapeutic agents (Zhao et al., 2017).
Chemical Synthesis and Structural Analysis
In chemical synthesis, tert-butyl ((1-aminocyclopropyl)methyl)carbamate serves as a pivotal intermediate for various compounds. For instance, it's used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure analysis of these compounds provides insights into their chemical properties and potential applications in nucleotide analogues, which are significant in genetics and drug development (Ober et al., 2004).
Role in Chemical Synthesis Techniques
The compound is involved in advanced chemical synthesis techniques like the Curtius rearrangement, showcasing its versatility in synthetic chemistry. This technique has broader implications in the synthesis of a variety of protected amino acids, which are fundamental in peptide synthesis and pharmaceutical chemistry (Lebel & Leogane, 2005).
Contribution to Material Science
Beyond its applications in chemical synthesis and the pharmaceutical industry, tert-butyl ((1-aminocyclopropyl)methyl)carbamate contributes to material science. For example, it is used in the synthesis of organic compounds that act as corrosion inhibitors for carbon steel, which is vital in industrial applications to enhance material lifespan and performance (Faydy et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-6-9(10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKANSLBXDBPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738373 | |
Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate | |
CAS RN |
934481-48-8 | |
Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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